2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 964-53-4
VCID: VC17152199
InChI: InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3
SMILES:
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol

2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone

CAS No.: 964-53-4

Cat. No.: VC17152199

Molecular Formula: C12H16N4O4

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone - 964-53-4

Specification

CAS No. 964-53-4
Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
IUPAC Name N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline
Standard InChI InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3
Standard InChI Key OMNJXFSXEYYSRY-UHFFFAOYSA-N
Canonical SMILES CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is defined by the following chemical identifiers:

PropertyValueSource
CAS Registry Number964-53-4
Molecular FormulaC12H16N4O4\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_4
Molecular Weight280.28 g/mol
Melting Point124–125°C
SMILESO=N(=O)C1=CC=C(NN=C(C)C(C)(C)C)C(=C1)N(=O)=O

The compound’s structure features a hydrazone linkage (C=N\text{C=N}) formed between the carbonyl group of 3,3-dimethyl-2-butanone and the hydrazine moiety of 2,4-dinitrophenylhydrazine. The presence of two nitro groups (NO2\text{NO}_2) at the 2- and 4-positions of the phenyl ring enhances its electron-withdrawing properties, stabilizing the hydrazone derivative.

Synthesis and Reaction Mechanisms

Synthetic Protocol

The synthesis follows a nucleophilic condensation mechanism under acidic conditions:

  • Reactants:

    • 3,3-Dimethyl-2-butanone (pinacolone)

    • 2,4-Dinitrophenylhydrazine (DNPH)

  • Conditions:

    • Solvent: Ethanol or methanol

    • Catalyst: Hydrochloric acid or glacial acetic acid (5 drops per 0.001 mol substrate)

    • Temperature: Reflux (~78°C for ethanol)

    • Duration: 4–6 hours

The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by DNPH’s hydrazine group. The resulting hydrazone precipitates as a yellow crystalline solid, which is filtered and purified via recrystallization.

Mechanistic Insights

The formation of the hydrazone bond (R1R2C=N-NH-Ar\text{R}_1\text{R}_2\text{C=N-NH-Ar}) is critical for analytical applications. The electron-deficient nitro groups on the phenyl ring enhance the stability of the hydrazone, enabling its use in high-performance liquid chromatography (HPLC) and spectrophotometric assays.

Physicochemical Properties

Spectral Characteristics

  • FT-IR:

    • C=N\text{C=N} stretch: 1596–1598 cm1^{-1}

    • NO2\text{NO}_2 asymmetric/symmetric stretches: 1533–1542 cm1^{-1}, 1317–1329 cm1^{-1}

  • UV-Vis: Absorption maxima near 360–400 nm (nπn \rightarrow \pi^* transitions).

Stability Profile

  • Hydrolytic Stability: Degrades in water-rich environments, releasing free DNPH.

  • Thermal Stability: Stable up to 200°C, making it suitable for high-temperature reactions.

Analytical and Industrial Applications

Carbonyl Compound Detection

The compound is widely used to derivatize aldehydes and ketones into stable hydrazones for HPLC and UV-Vis analysis. For example, in tobacco smoke studies, it quantifies formaldehyde and acrolein levels with detection limits as low as 0.1 ppm.

Pharmaceutical Intermediates

As a synthon, it facilitates the production of antiviral and anticancer agents. Its nitro groups participate in redox reactions, enabling the synthesis of heterocyclic scaffolds.

Biological Relevance

Enzyme Inhibition Studies

The hydrazone moiety interacts with catalytic sites of oxidoreductases, providing insights into enzyme mechanisms. For instance, it inhibits aldehyde dehydrogenase (ALDH) activity in in vitro assays, aiding alcohol metabolism research.

Cytotoxicity Screening

Preliminary studies indicate moderate cytotoxicity against HeLa cells (IC50_{50} = 45 µM), likely mediated via reactive oxygen species (ROS) generation.

Comparative Analysis with Analogous Hydrazones

Property3,3-Dimethyl Derivative Acetone DNPHBenzaldehyde DNPH
Melting Point (°C)124–125126231–274
Hydrolytic StabilityLowLowHigh
HPLC Retention Time8.2 min7.8 min12.5 min

The 3,3-dimethyl derivative’s lower melting point and stability compared to benzaldehyde DNPH limit its utility in aqueous analyses but enhance solubility in organic solvents.

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